5-(4-(2-(Thiophen-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione
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Overview
Description
5-(4-(2-(Thiophen-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine-2,4-dione core with a benzylidene substituent and a thiophene ring. This compound is of significant interest due to its diverse pharmacological properties, including anti-inflammatory, anticancer, and antidiabetic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(2-(Thiophen-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione typically involves the condensation of 2-(thiophen-2-yl)ethanol with 4-formylbenzoic acid, followed by cyclization with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
5-(4-(2-(Thiophen-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to a benzyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer, anti-inflammatory, and antidiabetic properties.
Industry: Potential use as a corrosion inhibitor for metals.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Antidiabetic Activity: Stimulates the peroxisome proliferator-activated receptor gamma (PPARγ), improving insulin sensitivity.
Antimicrobial Activity: Inhibits cytoplasmic Mur ligase enzymes, disrupting bacterial cell wall synthesis.
Antioxidant Activity: Scavenges reactive oxygen species (ROS), reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione
- 5-(4-(2-(Biphenyl-4-yl-2-oxo-ethoxy)benzylidene)thiazolidine-2,4-dione)
Uniqueness
5-(4-(2-(Thiophen-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione is unique due to the presence of the thiophene ring, which enhances its pharmacological properties compared to other similar compounds. The thiophene ring contributes to its higher potency as an antimicrobial and anticancer agent .
Properties
Molecular Formula |
C16H13NO3S2 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
5-[[4-(2-thiophen-2-ylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H13NO3S2/c18-15-14(22-16(19)17-15)10-11-3-5-12(6-4-11)20-8-7-13-2-1-9-21-13/h1-6,9-10H,7-8H2,(H,17,18,19) |
InChI Key |
NTKWOUHXDKSPIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 |
Origin of Product |
United States |
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